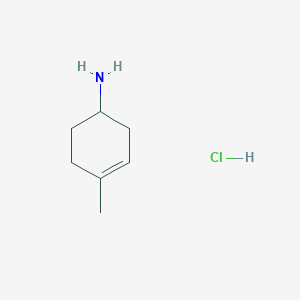
4-Methylcyclohex-3-en-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylcyclohex-3-en-1-aminehydrochloride is an organic compound with the molecular formula C7H13N·HCl. It is a derivative of cyclohexene, featuring a methyl group and an amine group on the cyclohexene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcyclohex-3-en-1-aminehydrochloride typically involves the following steps:
Cyclohexene Derivatization: The starting material, cyclohexene, undergoes a series of reactions to introduce the methyl and amine groups. This can be achieved through alkylation and amination reactions.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the alkylation and amination reactions.
Purification: The crude product is purified using techniques such as crystallization or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylcyclohex-3-en-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted cyclohexene derivatives.
Scientific Research Applications
4-Methylcyclohex-3-en-1-aminehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylcyclohex-3-en-1-aminehydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
4-Methylcyclohex-3-en-1-aminehydrochloride can be compared with similar compounds such as:
Cyclohexylamine: Lacks the methyl group and has different reactivity.
Methylcyclohexene: Lacks the amine group and has different chemical properties.
Cyclohexenylamine: Similar structure but without the methyl group.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in both research and industrial settings.
Properties
Molecular Formula |
C7H14ClN |
|---|---|
Molecular Weight |
147.64 g/mol |
IUPAC Name |
4-methylcyclohex-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-6-2-4-7(8)5-3-6;/h2,7H,3-5,8H2,1H3;1H |
InChI Key |
IVSFUQXCASICCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















